
2-(2,6-Dimethyl-4-morpholinyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethyl-4-morpholinyl)phenol, also known as DMP-777, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a selective inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various cellular functions, including signal transduction, gene expression, and cell growth.
Wirkmechanismus
2-(2,6-Dimethyl-4-morpholinyl)phenol selectively inhibits the activity of PKC by binding to the catalytic domain of the enzyme. This binding prevents the activation of PKC by preventing the binding of ATP to the enzyme. As a result, the downstream signaling pathways that are regulated by PKC are inhibited.
Biochemical and Physiological Effects
The inhibition of PKC by this compound has several biochemical and physiological effects. PKC plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Therefore, the inhibition of PKC by this compound can lead to the inhibition of cell growth and induction of apoptosis. Moreover, PKC has been implicated in the regulation of ion channels, neurotransmitter release, and synaptic plasticity. Therefore, the inhibition of PKC by this compound can lead to the modulation of neuronal excitability and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,6-Dimethyl-4-morpholinyl)phenol has several advantages for lab experiments. Firstly, it is a selective inhibitor of PKC, which allows for the specific inhibition of PKC without affecting other cellular processes. Secondly, this compound has a high potency, which allows for the use of low concentrations of the compound in experiments. However, this compound has some limitations for lab experiments. Firstly, it is a relatively new compound, and its long-term effects are not well understood. Secondly, the mechanism of action of this compound is not fully elucidated, and further research is needed to understand its effects on cellular processes.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,6-Dimethyl-4-morpholinyl)phenol. Firstly, further research is needed to understand the long-term effects of this compound on cellular processes and its potential therapeutic applications. Secondly, the mechanism of action of this compound needs to be further elucidated to understand its effects on PKC and downstream signaling pathways. Moreover, the development of more potent and selective inhibitors of PKC could lead to the development of new therapies for various diseases. Finally, the use of this compound as a tool compound to study the role of PKC in various cellular processes and signaling pathways could lead to the development of new insights into the regulation of cellular functions.
Synthesemethoden
The synthesis of 2-(2,6-Dimethyl-4-morpholinyl)phenol involves the reaction between 2,6-dimethylphenol and morpholine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution reaction, where the morpholine attacks the electrophilic carbon of the phenol ring. The resulting product is then purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethyl-4-morpholinyl)phenol has been widely used in scientific research due to its selective inhibition of PKC. PKC has been implicated in various diseases, including cancer, diabetes, and neurological disorders. Therefore, this compound has been studied extensively for its potential therapeutic applications in these diseases. Moreover, this compound has been used as a tool compound to study the role of PKC in various cellular functions and signaling pathways.
Eigenschaften
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-7-13(8-10(2)15-9)11-5-3-4-6-12(11)14/h3-6,9-10,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCHIQQCVMTNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2746748.png)
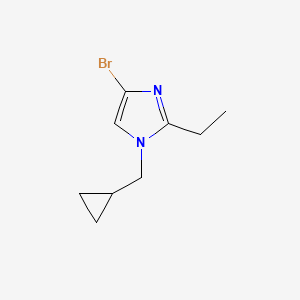
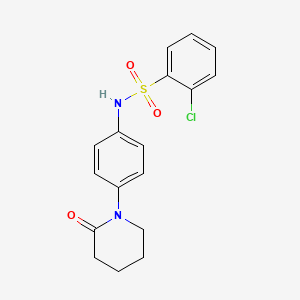
![1-methyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2746754.png)
![2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2746756.png)
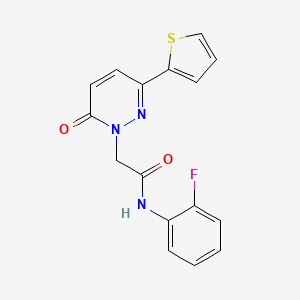
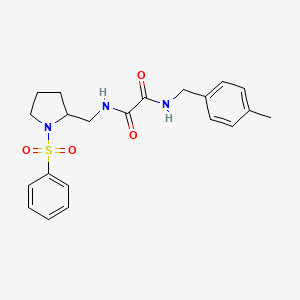

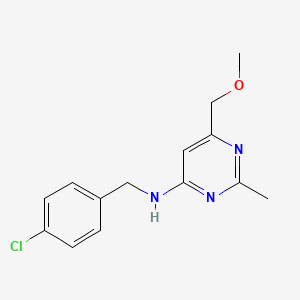
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2746765.png)
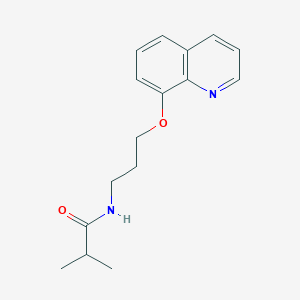
![Methyl (1R,2R,5R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2746768.png)
![(E)-2-((2,5-dimethoxybenzylidene)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2746770.png)
